
3-Hydroxy-3-methyl-2-butanone
Overview
Description
3-Hydroxy-3-methyl-2-butanone, also known as dimethylacetylcarbinol, is an organic compound with the molecular formula C5H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is an alpha-hydroxy ketone and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Hydroxy-3-methyl-2-butanone involves the reaction of 2-methyl-3-butyn-2-ol with sulfuric acid and mercury oxide. The reaction is carried out at a temperature range of 65-75°C. The product is then extracted using ether and purified .
Another method involves the hydrogenation of methyl ethyl ketone in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of acetone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-butanone.
Reduction: It can be reduced to form 3-hydroxy-3-methylbutanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines
Major Products
Oxidation: 3-Methyl-2-butanone
Reduction: 3-Hydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Metabolic Studies
3-Hydroxy-3-methyl-2-butanone is a significant metabolite in the metabolism of methyl ethyl ketone (MEK). Research indicates that it can be detected in human urine following exposure to MEK, suggesting its role in metabolic pathways and potential implications for toxicological studies . Understanding its metabolism helps in assessing the health risks associated with MEK exposure.
Antimutagenic Research
In studies investigating the effects of tobacco-specific nitrosamines, this compound has been noted for its potential antimutagenic properties. It showed effectiveness in inhibiting the mutagenicity of compounds like 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) in laboratory settings. This suggests that it may have protective effects against certain carcinogens .
Cell Biology Applications
The compound is utilized in cell biology for various applications, including cell culture and biochemical assays. Its role as a metabolic intermediate makes it valuable in studying cellular processes and metabolic pathways .
Flavoring Agent
Due to its pleasant odor, this compound is used as a flavoring agent in food products. Its sweet and creamy notes make it suitable for enhancing flavors in various culinary applications.
Fragrance Industry
The compound finds application in the fragrance industry, where it is used to impart specific scents to perfumes and personal care products. Its stability and compatibility with other fragrance components make it a desirable ingredient.
Case Study 1: Toxicological Assessment of MEK
A study assessed the toxicological impact of methyl ethyl ketone and its metabolites, including this compound. The findings highlighted the importance of understanding the metabolic pathways to evaluate health risks associated with industrial exposure to MEK .
Case Study 2: Antimutagenic Effects of Betel Leaf Extract
Research demonstrated that extracts from betel leaves could suppress the mutagenic effects of NNK, with this compound being one of the metabolites involved in this protective mechanism. This study underscores the potential for using natural compounds to mitigate carcinogenic risks associated with tobacco consumption .
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2-butanone involves its interaction with various molecular targets and pathways. For example, in the presence of lithium ethoxide, it reacts with malononitrile to form 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. This reaction proceeds through a series of intermediate steps, including the formation of transition states and the rearrangement of molecular structures .
Comparison with Similar Compounds
3-Hydroxy-3-methyl-2-butanone can be compared with other similar compounds such as:
3-Hydroxy-2-butanone: This compound has a similar structure but lacks the additional methyl group at the third carbon.
2-Hydroxy-2-methyl-3-butanone: This compound has a hydroxyl group at the second carbon instead of the third carbon.
3-Hydroxy-3-ethylbutanone: This compound has an ethyl group instead of a methyl group at the third carbon .
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.
Biological Activity
3-Hydroxy-3-methyl-2-butanone (also known as acetoin or 3-hydroxy-3-methylbutan-2-one) is a ketone compound with the molecular formula . It has been studied for its biological activity, particularly in the context of its metabolic pathways, environmental interactions, and potential applications in various fields.
- Molecular Weight: 102.1317 g/mol
- CAS Registry Number: 115-22-0
- IUPAC Name: 3-Hydroxy-3-methylbutan-2-one
The compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a carbonyl group, making it an important intermediate in various biochemical processes.
Metabolic Pathways
This compound is primarily produced through the metabolism of 2-butanone. Studies have shown that it can be reduced to 2,3-butanediol, which is significant in both microbial fermentation and human metabolism. The metabolic pathways involve both oxidative and reductive processes, with implications for its role in energy production and detoxification mechanisms in organisms.
- Oxidative Metabolism:
- Enzyme Induction:
Toxicological Profile
Research indicates that while this compound itself is not highly toxic, its metabolic precursors and derivatives can have varying effects on health:
Atmospheric Chemistry
The compound plays a role in atmospheric reactions involving volatile organic compounds (VOCs). Its photolytic degradation and reaction with hydroxyl (OH) radicals are critical for understanding its environmental persistence:
- Photolysis:
- Reactivity with OH Radicals:
Case Studies
Several studies have focused on the biological activity of this compound:
- Microbial Fermentation:
- Health Effects Research:
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxy-3-methyl-2-butanone, and what are their yields?
A common method involves the hydration of 2-methyl-3-butyn-2-ol using mercuric oxide (HgO) and sulfuric acid (H₂SO₄) in aqueous solution. This reaction proceeds with vigorous stirring at 70°C for 30 minutes, yielding 80% of the target compound after purification via distillation . Alternative routes may involve oxidation or microbial pathways, but the HgO-mediated synthesis remains a benchmark for high-purity laboratory-scale production.
Q. How can this compound be characterized analytically?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): The compound exhibits distinct peaks in H-NMR (e.g., δ 1.02 for a tert-butyl group in derivatives) .
- Gas Chromatography (GC): Used for purity assessment, with ≥97% purity achievable via distillation .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 102 (C₅H₁₀O₂) confirm the molecular formula .
Q. What safety precautions are critical when handling this compound?
The compound has an oral LD₅₀ >5000 mg/kg in rats and dermal LD₅₀ >5000 mg/kg in rabbits, indicating low acute toxicity. However, its liquid form requires storage below 20°C to prevent dimerization, and a flash point of 45°C necessitates fire safety measures .
Advanced Research Questions
Q. How does this compound participate in atmospheric chemistry, particularly in hydroxyl radical (OH•) reactions?
Kinetic studies show the rate constant for OH• reactions follows the Arrhenius equation cm³ molecule⁻¹ s⁻¹ between 220–950 K. This temperature-dependent behavior is critical for modeling its atmospheric degradation and environmental persistence .
Q. What role does this compound play in microbial metabolism during food fermentation?
In cheese ripening, it acts as a flavor precursor, correlating with acetoin and diacetyl production. Its concentration increases with adjunct microbial activity (e.g., Lactobacillus paracasei 4341), influencing flavor profiles in aged cheeses. Factor analysis of volatile compounds can distinguish its contribution from other ketones and alcohols .
Q. How can contradictions in experimental data on this compound’s stability be resolved?
Discrepancies in dimer-monomer equilibrium (observed at temperatures >15°C) require careful temperature control during storage and analysis. For instance, NMR and GC-MS data must account for thermal interconversion artifacts. Method validation using isotopically labeled analogs or low-temperature techniques (e.g., cryogenic GC) is recommended .
Q. What derivatives of this compound are used in advanced organic synthesis?
The oxime derivative (this compound oxime, CAS 7431-25-6) serves as a chelating agent in metal coordination studies. Its synthesis involves hydroxylamine acetylation under anhydrous conditions, with purity assessed via HPLC-UV .
Q. Methodological Considerations
Q. What experimental design principles apply to studying this compound in complex matrices (e.g., environmental or biological samples)?
- Extraction: Use solid-phase microextraction (SPME) for volatile compound isolation from aqueous matrices.
- Quantification: Internal standards (e.g., deuterated analogs) improve accuracy in GC-MS workflows.
- Data Interpretation: Multivariate analysis (PCA or PLS-DA) can deconvolute its contribution from co-eluting compounds in metabolomic studies .
Q. How can computational chemistry predict the reactivity of this compound?
Density Functional Theory (DFT) calculations model its electronic structure and reaction pathways. For example, the hydroxyl group’s nucleophilicity and keto-enol tautomerism influence its participation in nucleophilic additions or redox reactions .
Properties
IUPAC Name |
3-hydroxy-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDRWEVUODOUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870468 | |
Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Hydroxy-3-methyl-2-butanone | |
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CAS No. |
115-22-0 | |
Record name | 3-Hydroxy-3-methyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115220 | |
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Record name | 3-HYDROXY-3-METHYL-2-BUTANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5576 | |
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Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
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Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-3-ethylbutanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.703 | |
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Retrosynthesis Analysis
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